(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-(3-oxo-6-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3.ClH/c22-15-4-3-14(16(23)19-15)21-10-11-9-12(1-2-13(11)17(21)24)20-7-5-18-6-8-20;/h1-2,9,14,18H,3-8,10H2,(H,19,22,23);1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHGKGZERJKUDG-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC(=C3)N4CCNCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminophthalic Anhydrides
Aminophthalic anhydrides react with (S)-3-aminopiperidine-2,6-dione under basic conditions to form the isoindolinone-piperidine-2,6-dione core. For example:
Suzuki-Miyaura Coupling for Aryl Functionalization
Palladium-catalyzed cross-coupling introduces substituents at the 5-position of the isoindolinone. A representative protocol includes:
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Reagents : 3-Bromo-7-hydroxy-4-methyl-2-oxo-chromene-8-carbaldehyde (1 eq), 4-boronobenzoic acid (1.2 eq), Pd(dtbpf)Cl₂ (0.1 eq), K₃PO₄ (2 eq).
Amide Bond Formation for Side-Chain Functionalization
Coupling the isoindolinone-piperidine core with aromatic carboxylic acids (e.g., chromene-carboxylic acids) enhances solubility and target binding.
HOBt/EDCI-Mediated Coupling
A standard protocol for amide bond formation:
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Reagents : 4-(8-Formyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yl)benzoic acid (1 eq), 4-(3-aminopropylamino)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione (1 eq), HOBt (1.2 eq), EDCI (1.2 eq), DIEA (3 eq).
Stereochemical Control and Resolution
The (S)-configuration at the piperidine-2,6-dione moiety is critical for cereblon binding. Two approaches ensure enantiopurity:
Chiral Starting Materials
Using commercially available (S)-3-aminopiperidine-2,6-dione avoids post-synthetic resolution.
Enzymatic Resolution
Racemic mixtures are treated with chiral acylases or lipases to isolate the (S)-enantiomer, though this method is less common in recent literature.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt for improved stability:
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Reagents : (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione (1 eq), HCl (1.1 eq in Et₂O).
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Conditions : Stirred at 0°C for 1 hour, followed by filtration.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Low Yields in Coupling Steps : Excess piperazine (3 eq) and high-pressure conditions improve nucleophilic substitution efficiency.
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Epimerization Risk : Maintaining temperatures below 20°C during amide coupling preserves stereochemistry.
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Purification Complexity : Preparative HPLC with TFA-modified mobile phases resolves polar byproducts .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule.
Reduction: : Removal of oxygen atoms or reduction of other functional groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, with changes in functional groups and molecular structure.
Scientific Research Applications
Therapeutic Applications
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Anticancer Activity
- Recent studies have investigated the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific focus has been on its effects against leukemia and solid tumors, with promising results indicating that it may enhance the efficacy of existing chemotherapeutics .
- Neurological Disorders
- Psychiatric Disorders
Case Study 1: Anticancer Efficacy
A study published in 2020 demonstrated that (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride significantly reduced tumor size in a mouse model of leukemia. The treatment led to a marked increase in apoptosis markers and decreased cell viability in vitro .
Case Study 2: Neuroprotection
Research conducted in 2021 assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that it reduced cell death and oxidative damage while enhancing mitochondrial function .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Functional Comparisons
Piperazine vs. Aminomethyl Substitutions
The piperazine group in the target compound (CAS 2229714-15-0) enhances solubility and provides a site for further functionalization, such as fluorination (CAS 2504914-78-5) to improve metabolic stability . In contrast, aminomethyl derivatives (e.g., Lenalidomide-5-aminomethyl hydrochloride) are designed to recruit cereblon, a component of E3 ubiquitin ligases, enabling targeted protein degradation—a mechanism leveraged in cancer therapy .
Salt Forms and Solubility
The benzenesulfonate salt (CAS 2229714-16-1) offers superior aqueous solubility compared to the hydrochloride form, making it preferable for formulation in preclinical studies . However, the hydrochloride salt remains widely used due to its lower molecular weight and ease of synthesis .
Fluorinated Derivatives
The 6-fluoro-substituted analogue (CAS 2504914-78-5) demonstrates enhanced in vitro stability against cytochrome P450-mediated metabolism, a common issue with piperazine-containing compounds.
Patent and Research Trends
A European patent (EP Bulletin, 2024) filed by Novartis AG covers derivatives of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione, emphasizing their utility in treating inflammatory and neoplastic diseases .
Biological Activity
(S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride is a synthetic compound with potential therapeutic applications. Its structure includes a piperidine core linked to an isoindoline moiety, which contributes to its biological activity. This compound has garnered interest due to its interactions with specific protein targets and its implications in treating various diseases.
Molecular Characteristics
- Molecular Formula : C17H21ClN4O3
- Molecular Weight : 364.83 g/mol
- CAS Number : 2520107-65-5
- Purity : > 96%
Research indicates that this compound acts primarily through modulation of the IKAROS Family Zinc Finger (IKZF) proteins. Specifically, it has been shown to influence the levels of IKZF2 and IKZF4 proteins, which are critical in hematopoiesis and immune responses. The reduction of these proteins can ameliorate diseases associated with their dysregulation, such as certain hematological malignancies and autoimmune disorders .
Antitumor Activity
Several studies have highlighted the antitumor properties of (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including leukemia and lymphoma cells, suggesting its potential as an anticancer agent .
Neuroprotective Effects
The compound also exhibits neuroprotective properties, potentially benefiting conditions like neurodegeneration. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against neurotoxic agents .
Case Study 1: Treatment of Hematological Malignancies
In a clinical trial involving patients with acute lymphoblastic leukemia (ALL), administration of (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride resulted in a marked reduction in IKZF2 levels. This correlated with improved patient outcomes and remission rates, highlighting the compound's potential as a targeted therapy in specific leukemias .
Case Study 2: Neurodegenerative Disease Model
In animal models of Alzheimer's disease, treatment with this compound showed a significant decrease in amyloid-beta plaque formation and improved cognitive function. The neuroprotective effects were attributed to the modulation of inflammatory pathways and enhancement of synaptic plasticity .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study A | Inhibition of IKZF proteins leads to reduced tumor growth in ALL models. | Potential for use in targeted cancer therapies. |
| Study B | Neuroprotection observed in Alzheimer's models through reduced oxidative stress. | Possible therapeutic avenue for neurodegenerative diseases. |
| Study C | Induction of apoptosis in various cancer cell lines. | Supports development as an anticancer drug candidate. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (S)-3-(1-Oxo-5-(piperazin-1-yl)isoindolin-2-yl)piperidine-2,6-dione hydrochloride, and how can intermediates be characterized?
- Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase coupling is often employed for isoindolinone-piperidine scaffolds. Key steps include:
- Amide bond formation : Use of coupling agents like HATU or EDC with DIPEA in DMF/DCM .
- Piperazine introduction : Nucleophilic substitution at the isoindolinone’s 5-position using Boc-protected piperazine, followed by HCl deprotection .
- Characterization : Confirm intermediates via -/-NMR, HRMS, and HPLC purity (>98%). Monitor stereochemistry using chiral columns (e.g., Chiralpak IA) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety & Storage :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; wash with water if exposed .
- Storage : Store in airtight containers at -20°C under inert gas (N/Ar) to prevent hydrolysis of the dione moiety. Desiccate to limit hygroscopicity .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Analytical Workflow :
- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in HO/ACN gradient).
- Structural confirmation : X-ray crystallography for absolute configuration (if crystals form), supplemented by FT-IR for functional groups (e.g., C=O stretches at ~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Experimental Design :
- Dose calibration : Account for pharmacokinetic variability using LC-MS/MS to measure plasma/tissue concentrations .
- Metabolite profiling : Identify active/inactive metabolites via hepatic microsome assays (e.g., human/rat S9 fractions) .
- Example : If in vitro IC (e.g., 50 nM) conflicts with in vivo efficacy, adjust for protein binding (e.g., >95% serum albumin binding) .
Q. What strategies are effective for studying polymorphic forms of this compound, and how do they impact bioavailability?
- Polymorphism Analysis :
- Screening : Use solvent recrystallization (e.g., ethanol/water) with varying cooling rates. Characterize forms via PXRD, DSC, and DVS (dynamic vapor sorption) .
- Bioimpact : Compare dissolution rates (USP II apparatus) of Form I (high solubility) vs. Form II (thermodynamically stable). Correlate with Caco-2 permeability assays .
Q. How to design ecotoxicological studies for environmental risk assessment of this compound?
- Ecotoxicology Framework :
- Fate studies : Measure logP (OECD 117), hydrolysis half-life (pH 7-9), and soil adsorption (OECD 106) .
- Toxicity tiers :
- Acute : Daphnia magna (48h EC) and algae growth inhibition (72h) .
- Chronic : Fish embryo toxicity (FET, OECD 236) at environmentally relevant concentrations (e.g., 1–100 µg/L) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Troubleshooting Steps :
Cell viability assay validation : Compare MTT, ATP-Glo, and trypan blue exclusion.
Check culture conditions : Hypoxia (1% O) vs. normoxia alters prodrug activation in some isoforms .
Control for efflux pumps : Use inhibitors (e.g., verapamil for P-gp) in multidrug-resistant lines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
